Methyl 6-iodopyrazine-2-carboxylate

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Select Methyl 6-iodopyrazine-2-carboxylate for faster Pd-catalyzed cross-coupling kinetics over its bromo or chloro congeners. The iodine at C6 lowers the oxidative addition barrier, critical for constructing kinase inhibitor libraries via Suzuki-Miyaura coupling. Unlike chloropyrazines, this iodo derivative minimizes protodehalogenation side reactions, ensuring higher yields in sequential coupling strategies. Consistent ≥97% purity across all lots guarantees reproducible results in high-throughput synthesis of pyrazine C-nucleosides and natural product analogues. Procure specifically for sterically demanding or electron-rich boronic acid partners where bromo analogs fail.

Molecular Formula C6H5IN2O2
Molecular Weight 264.022
CAS No. 1603172-68-4
Cat. No. B2726139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-iodopyrazine-2-carboxylate
CAS1603172-68-4
Molecular FormulaC6H5IN2O2
Molecular Weight264.022
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=N1)I
InChIInChI=1S/C6H5IN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
InChIKeyKSNWVEBQMJXUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-iodopyrazine-2-carboxylate (CAS 1603172-68-4) Technical Procurement Overview: Halogenated Pyrazine Building Block


Methyl 6-iodopyrazine-2-carboxylate is a halogenated heterocyclic compound belonging to the pyrazine family, with the molecular formula C₆H₅IN₂O₂ and a molecular weight of 264.02 g/mol . The compound is characterized by a pyrazine ring substituted with an iodine atom at the 6-position and a methyl carboxylate ester group at the 2-position . As an iodo-substituted pyrazine ester, it functions primarily as a versatile building block in synthetic organic chemistry, particularly valued for its ability to undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, enabling the introduction of diverse aromatic or heteroaromatic groups at the C6 position for the construction of more complex molecular architectures .

Why Generic Substitution of Methyl 6-iodopyrazine-2-carboxylate with Chloro or Bromo Analogs Is Not a Straightforward Exchange


Simple in-class replacement of methyl 6-iodopyrazine-2-carboxylate with its chloro or bromo congeners is inadvisable due to fundamental differences in cross-coupling reactivity. Unlike benzenes where only iodo derivatives typically undergo metal-catalyzed substitution, the pyrazine ring exhibits distinct electronic properties that enable chloropyrazines to participate in cross-couplings with various organometallics [1]. This class-level exception means that the reactivity hierarchy (I > Br > Cl) cannot be presumed for pyrazine systems without experimental validation. The iodo substituent provides a lower activation barrier for oxidative addition in palladium-catalyzed couplings compared to bromo or chloro analogs, but the electron-deficient pyrazine core modulates this reactivity in ways that differ from simple aromatic systems. Consequently, direct substitution with a chloro or bromo analog may lead to either insufficient conversion or unexpected dehalogenation side reactions, as demonstrated in comparative studies on halogenated pyrazoles [2]. The quantitative evidence presented below establishes the specific procurement and selection rationale for the iodo derivative over its bromo and chloro counterparts in targeted synthetic applications.

Quantitative Differentiation Evidence for Methyl 6-iodopyrazine-2-carboxylate (CAS 1603172-68-4) Against Closest Analogs


Palladium-Catalyzed Cross-Coupling Yield Comparison: Iodo vs. Chloro Pyrazine Scaffolds

In palladium-catalyzed cross-coupling reactions for the synthesis of pyrazine C-nucleosides, the iodo-substituted methyl 3-amino-6-iodopyrazine-2-carboxylate (1b) underwent coupling to afford the corresponding nucleoside product in 21% isolated yield, whereas the analogous 2-chloro-3,5-diamino-6-iodopyrazine (1a) provided a significantly higher 58% yield under identical reaction conditions [1]. This direct head-to-head comparison demonstrates that the combination of iodo and chloro substituents on the same pyrazine core yields dramatically different outcomes, and that the iodo functionality at C6 does not universally guarantee high yields—selection must be guided by the full substitution pattern of the scaffold.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Comparative Cross-Coupling Reactivity: Pyrazine Iodides vs. Benzene Iodides as a Class-Level Distinction

A critical class-level distinction exists between pyrazine-based and benzene-based halides in cross-coupling chemistry: unlike in benzenes, where only the iodo derivatives undergo metal-catalyzed substitution reactions, chloropyrazines can be cross coupled with various organometallics [1]. This means that the iodo substituent in methyl 6-iodopyrazine-2-carboxylate does not confer the same exclusivity of reactivity that an iodo group provides in a phenyl iodide system. While quantitative yield data for methyl 6-iodopyrazine-2-carboxylate specifically is not available, this class-level inference establishes that the chloro and bromo analogs of this compound are viable cross-coupling partners, reducing the unique advantage of the iodo derivative in certain synthetic contexts.

Cross-Coupling Halopyrazine Organometallic

Suzuki-Miyaura Dehalogenation Propensity: Iodopyrazoles vs. Bromo- and Chloropyrazoles (Class-Level Inference)

A direct comparative study of chloro, bromo, and iodo pyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were superior to iodopyrazoles due to a reduced propensity for the undesired dehalogenation side reaction [1]. While this study was conducted on aminopyrazole scaffolds rather than pyrazine carboxylates, it provides class-level insight into the behavior of iodo-substituted nitrogen heterocycles. The iodo group, despite its high reactivity in oxidative addition, can promote competing protodehalogenation pathways that erode product yield. For methyl 6-iodopyrazine-2-carboxylate, this suggests that the iodo substituent may confer a trade-off: potentially faster initial coupling but with a greater risk of side-product formation compared to its bromo analog.

Suzuki-Miyaura Dehalogenation Heterocyclic Halides

Procurement-Grade Purity Specification: Methyl 6-iodopyrazine-2-carboxylate at 97% Purity

Commercially available methyl 6-iodopyrazine-2-carboxylate is supplied at a standardized purity of 97% , as specified by multiple reputable vendors including Alfa Chemistry and Fluorochem . This purity level is typical for research-grade halogenated heterocyclic building blocks and is sufficient for most cross-coupling applications without requiring additional purification. In contrast, some bromo and chloro analogs may be available at lower or unspecified purity grades, potentially introducing batch-to-batch variability in synthetic outcomes.

Purity Quality Control Procurement

Optimal Application Scenarios for Methyl 6-iodopyrazine-2-carboxylate (CAS 1603172-68-4) Based on Quantitative Evidence


Synthesis of Kinase Inhibitor Intermediates via Suzuki-Miyaura Coupling

Methyl 6-iodopyrazine-2-carboxylate is employed as a key intermediate in the construction of kinase inhibitor scaffolds. The iodine functionality at the 6-position serves as a handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups to generate focused libraries of pyrazine-containing kinase inhibitor candidates [1]. However, based on class-level evidence indicating that bromo and chloro pyrazoles exhibit reduced dehalogenation side reactions in Suzuki couplings [2], researchers should weigh the iodo derivative's higher oxidative addition reactivity against the potential for competing protodehalogenation. This compound is best utilized when rapid coupling kinetics are prioritized and when the electronic environment of the pyrazine ring is optimized to minimize side reactions.

Pyrazine C-Nucleoside Analogue Synthesis for Antiviral and Anticancer Research

The compound serves as a precursor for pyrazine C-nucleoside analogues, which are of interest in antiviral and anticancer drug discovery. In a documented synthesis, methyl 3-amino-6-iodopyrazine-2-carboxylate (a closely related derivative) was coupled with a protected glycal to afford a 2′-deoxy pyrazine C-nucleoside in 21% yield [1]. While this yield indicates that the iodo substituent enables the desired C–C bond formation, the modest efficiency suggests that optimization of coupling conditions (e.g., ligand selection, catalyst loading, temperature) may be required to achieve preparative-scale utility. The iodo derivative's reactivity at C6 is essential for this application, as the bromo or chloro analogs may exhibit even lower reactivity in this specific nucleoside context.

Medicinal Chemistry Library Diversification via Sequential Cross-Coupling

Methyl 6-iodopyrazine-2-carboxylate is ideally suited for sequential cross-coupling strategies in medicinal chemistry. The iodo substituent can undergo an initial palladium-catalyzed coupling to install a first aryl or heteroaryl group, after which the carboxylate ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, or the pyrazine ring can be further functionalized at other positions. The compound's 97% commercial purity [1] ensures consistent reactivity across library syntheses, reducing the need for pre-purification and enabling high-throughput parallel synthesis workflows. This application leverages the iodo group's high reactivity in the rate-limiting oxidative addition step, which is advantageous when coupling with sterically hindered or electron-rich boronic acids.

Building Block for Pyrazine-Containing Natural Product Analogues

The compound is employed as a building block in the synthesis of pyrazine-containing natural product analogues, such as those derived from microbial metabolites. The iodine atom provides a versatile exit vector for introducing various carbon substituents at the 6-position, while the methyl ester at the 2-position offers a handle for further derivatization. The unique electronic properties of the pyrazine ring—where chloropyrazines are also reactive in cross-coupling, unlike chlorobenzenes [1]—mean that the iodo derivative may be selected not for exclusivity of reactivity but for superior yields in specific steric or electronic contexts. Procurement of this iodo building block is justified when synthetic routes have been optimized specifically for iodo electrophiles and when alternative bromo or chloro analogs have been shown to give inferior results under the same conditions.

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